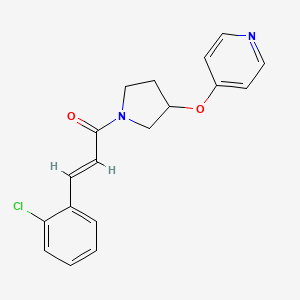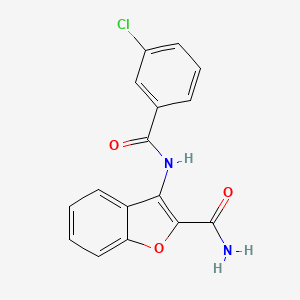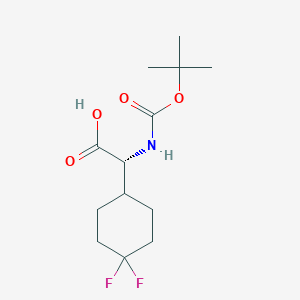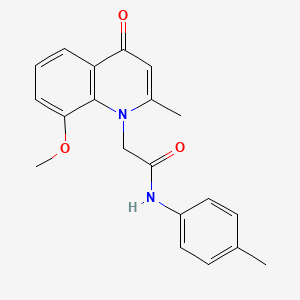
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as TAK-659, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are molecules that can inhibit the activity of specific enzymes involved in cell signaling pathways.
Scientific Research Applications
Structural Aspects and Properties
Research conducted on amide-containing isoquinoline derivatives, closely related to the compound , shows significant structural properties. These compounds form crystalline salts and host-guest complexes with notable fluorescence properties upon interaction with certain compounds. This suggests potential applications in the field of material science and fluorescence-based techniques (Karmakar, Sarma, & Baruah, 2007).
Alzheimer's Disease Research
8-Hydroxyquinolines, which are structurally similar to the compound , have shown promise in Alzheimer's disease (AD) treatment. These compounds, including a therapeutic known as PBT2, demonstrate strong metal chaperone activity, potentially beneficial in disaggregating metal-enriched amyloid plaques and inhibiting redox chemistry associated with the progression of AD (Kenche et al., 2013).
Antitumor Activity
A study on methoxy-indolo[2,1‐a]isoquinolines, which are structurally related, demonstrated antitumor activity in vitro. This suggests that compounds with a similar structure might have potential applications in cancer research and treatment (Ambros, Angerer, & Wiegrebe, 1988).
Potential in Osteoarthritis Research
A specific study identified a compound closely related to the one , demonstrating its potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints. This suggests its applicability in the study and treatment of joint diseases (Inagaki et al., 2022).
properties
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-9-15(10-8-13)21-19(24)12-22-14(2)11-17(23)16-5-4-6-18(25-3)20(16)22/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVGIHYCPSPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=O)C3=C2C(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2884565.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)
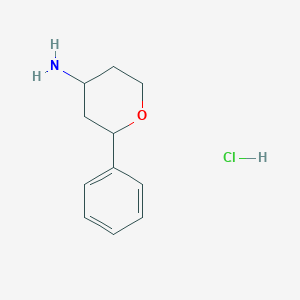
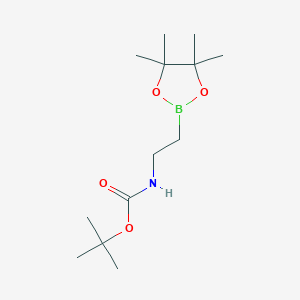
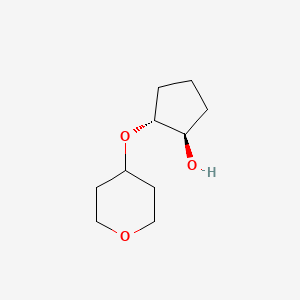
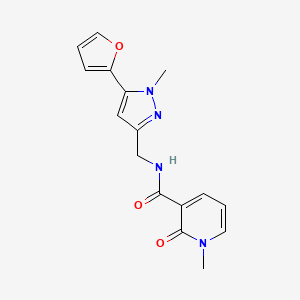
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2884580.png)
![2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine](/img/structure/B2884581.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2884583.png)
